molecular formula C13H10F2O B6371316 4-(2,6-Difluorophenyl)-2-methylphenol, 95% CAS No. 1261923-25-4

4-(2,6-Difluorophenyl)-2-methylphenol, 95%

Cat. No. B6371316
CAS RN: 1261923-25-4
M. Wt: 220.21 g/mol
InChI Key: ZJKHMARHSXNQNV-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-methylphenol, 95% (4-DFPM-95) is a chemical compound commonly used in scientific research. It is a colorless to pale yellow solid that has a slight odor and is soluble in organic solvents. 4-DFPM-95 has a wide range of applications in research, including its use as a synthetic intermediate, as a reagent in organic synthesis, and as a biological probe in biochemical and physiological studies.

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-methylphenol, 95% is used in a variety of scientific research applications. For example, it is used as a reagent in organic synthesis reactions, as a synthetic intermediate, and as a biological probe in biochemical and physiological studies. It has been used in studies of the structure and function of proteins, enzymes, and nucleic acids, as well as in studies of cell signaling pathways.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-2-methylphenol, 95% is not completely understood. However, it is thought to act as a ligand for certain proteins, enzymes, and nucleic acids, and to interact with cell signaling pathways. It is also thought to interact with certain receptors, channels, and transporters, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,6-Difluorophenyl)-2-methylphenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes. It has also been suggested that it may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,6-Difluorophenyl)-2-methylphenol, 95% in laboratory experiments is its high purity and solubility in organic solvents. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, it is a relatively expensive reagent and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are a number of potential future directions for 4-(2,6-Difluorophenyl)-2-methylphenol, 95% research. These include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, research could be conducted to identify new synthetic methods for producing 4-(2,6-Difluorophenyl)-2-methylphenol, 95% and to develop new uses for it in scientific research.

Synthesis Methods

4-(2,6-Difluorophenyl)-2-methylphenol, 95% can be synthesized from 2-methylphenol and 2,6-difluorobenzoyl chloride. The reaction is carried out in a two-step process in which 2-methylphenol is first reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as sodium or potassium carbonate. The resulting product is then purified by recrystallization or distillation to obtain 4-(2,6-Difluorophenyl)-2-methylphenol, 95%.

properties

IUPAC Name

4-(2,6-difluorophenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-7-9(5-6-12(8)16)13-10(14)3-2-4-11(13)15/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKHMARHSXNQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683791
Record name 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261923-25-4
Record name 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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